Piperidino 2-quinolyl ketone
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Overview
Description
Piperidino 2-quinolyl ketone is an organic compound that features a piperidine ring attached to a quinoline moiety via a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidino 2-quinolyl ketone typically involves the reaction of 2-quinolinecarboxylic acid with piperidine in the presence of a dehydrating agent. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as improved reaction control, higher yields, and reduced reaction times . These methods are particularly useful for scaling up the production of this compound for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Piperidino 2-quinolyl ketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted this compound derivatives, which can have different functional groups attached to the piperidine or quinoline rings .
Scientific Research Applications
Piperidino 2-quinolyl ketone has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, antimicrobial, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of piperidino 2-quinolyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The quinoline moiety can intercalate into DNA, affecting gene expression and cellular processes . The piperidine ring can interact with various proteins, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.
Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.
Uniqueness
Piperidino 2-quinolyl ketone is unique due to its combination of a piperidine ring and a quinoline moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
piperidin-1-yl(quinolin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-10-4-1-5-11-17)14-9-8-12-6-2-3-7-13(12)16-14/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKVCTUJWVSFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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